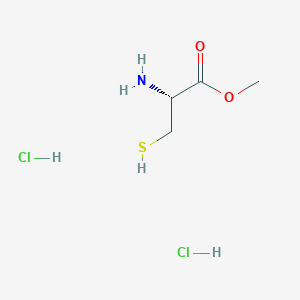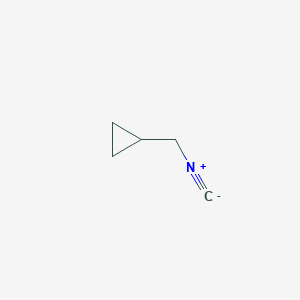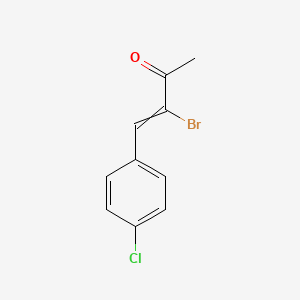![molecular formula C9H10F3N3O3 B11725818 Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate](/img/structure/B11725818.png)
Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate is a synthetic organic compound with the molecular formula C9H10F3N3O3 . This compound is characterized by the presence of a cyanoacetamido group and trifluorobutanoate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate typically involves the reaction of ethyl cyanoacetate with amines under various conditions. One common method involves stirring ethyl cyanoacetate with amines at elevated temperatures, such as 70°C, for several hours . Another approach involves refluxing the reactants in ethanol in the presence of a base like piperidine .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions or the use of high-boiling solvents to facilitate the reaction. The choice of method depends on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamido group allows for condensation reactions with aldehydes and ketones.
Cyclization Reactions: This compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Bases: Piperidine, pyridine
Solvents: Ethanol, benzene, acetic acid
Conditions: Reflux, elevated temperatures
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyridazines and pyridindiones .
Applications De Recherche Scientifique
Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate involves its ability to undergo various chemical reactions, leading to the formation of biologically active compounds. These compounds can interact with molecular targets such as enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(2-cyanoacetamido)benzoate
- Ethyl (3E)-3-[(2-cyanoacetamido)imino]hexanoate
- Ethyl (3E)-3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate
Uniqueness
Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate is unique due to the presence of the trifluorobutanoate moiety, which imparts distinct chemical properties and reactivity compared to other cyanoacetamido derivatives .
Propriétés
Formule moléculaire |
C9H10F3N3O3 |
|---|---|
Poids moléculaire |
265.19 g/mol |
Nom IUPAC |
ethyl 3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C9H10F3N3O3/c1-2-18-8(17)5-6(9(10,11)12)14-15-7(16)3-4-13/h2-3,5H2,1H3,(H,15,16) |
Clé InChI |
YNLXOGBEIQKEGG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=NNC(=O)CC#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride](/img/structure/B11725743.png)
![methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate](/img/structure/B11725746.png)
![3-[3-(5-Methyl-2-furanyl)-1-phenyl-4-pyrazolyl]-2-propenoic acid](/img/structure/B11725748.png)
![1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine](/img/structure/B11725760.png)
![4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725767.png)


![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11725772.png)
![N'-[(2-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725776.png)
![Methyl 2-[3-(3-nitrophenyl)prop-2-enamido]acetate](/img/structure/B11725778.png)
![(E)-N-[1-(Morpholin-4-YL)propan-2-ylidene]hydroxylamine](/img/structure/B11725799.png)


![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11725811.png)
